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DSP Crosslinker-d8

Cat. No.: B565918
M. Wt: 412.5 g/mol
InChI Key: FXYPGCIGRDZWNR-YEBVBAJPSA-N
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Description

Fundamental Principles of Chemical Cross-linking in Structural Proteomics

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique used to gain structural information about proteins and protein complexes. researchgate.net This method involves the use of chemical reagents, known as cross-linkers, to create covalent bonds between amino acid residues that are in close spatial proximity within a protein or between interacting proteins. researchgate.netcreative-proteomics.com By stabilizing these interactions, which can often be transient and weak, researchers can capture a snapshot of protein conformations and networks as they exist in their natural cellular environment. researchgate.netcreative-proteomics.com

The process typically involves several key steps:

Cross-linking: The protein or protein complex is incubated with a cross-linking reagent under physiological conditions. researchgate.net

Enzymatic Digestion: The cross-linked protein is then enzymatically digested, most commonly with trypsin, which cleaves the protein into smaller peptides. researchgate.net

Mass Spectrometry Analysis: The resulting mixture of peptides, including cross-linked pairs, is analyzed by high-resolution mass spectrometry. researchgate.net

Data Analysis: Specialized software is used to identify the cross-linked peptides, providing distance constraints between specific residues. researchgate.net

This information is then used to build and refine computational models of protein structures and interaction topologies. researchgate.netcreative-proteomics.com The ability of chemical cross-linking to probe protein complexes of unlimited size and to provide insights into the native ensemble of protein conformations makes it a vital tool in structural biology. nih.gov

The Strategic Significance of Isotopic Labeling in Mass Spectrometry-Driven Proteomics

Isotopic labeling is a fundamental technique in quantitative mass spectrometry that enables the precise measurement and comparison of protein and peptide abundance across different biological samples. longdom.org This is achieved by introducing stable, heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into proteins or peptides. longdom.orgscispace.com These labeled molecules are chemically identical to their natural counterparts but have a different mass, which can be readily distinguished by a mass spectrometer. longdom.orgoup.com

The use of isotopic labeling offers several key advantages in proteomics research:

Accurate Quantification: By comparing the signal intensities of the "light" (unlabeled) and "heavy" (labeled) forms of a peptide, researchers can accurately determine the relative abundance of that peptide in different samples. oup.com

Multiplexing: Isotopic labeling allows for the simultaneous analysis of multiple samples in a single experiment, which reduces experimental variability and increases throughput. longdom.org

Enhanced Identification of Cross-links: In the context of chemical cross-linking, using isotopically labeled cross-linkers creates a unique mass signature for cross-linked peptides. This "doublet" of peaks in the mass spectrum, separated by a known mass difference, greatly facilitates the identification of cross-linked species from the complex background of unmodified peptides. rsc.orgnih.gov

Various isotopic labeling strategies have been developed, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing isotopically labeled amino acids, and chemical labeling, where isotope tags are introduced through chemical reactions on proteins or peptides. longdom.orgnih.gov These methods have revolutionized quantitative proteomics, providing powerful tools for studying biological systems, identifying biomarkers, and understanding disease mechanisms. longdom.org

Positioning Dithiobissuccinimidyl Propionate-d8 as a Specialized Deuterated Crosslinker

Dithiobissuccinimidyl Propionate-d8 (DSP-d8) is a specific type of isotopically labeled cross-linker that holds a strategic position in advanced chemical biology research. chemicalbook.compharmaffiliates.com It is the "heavy" analog of Dithiobissuccinimidyl Propionate (DSP), containing eight deuterium atoms in place of hydrogen atoms. insung.netproteochem.com This substitution results in an eight-dalton mass shift when analyzed by mass spectrometry. proteochem.com

DSP-d8 is a homobifunctional cross-linker, meaning it has two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. proteochem.comavantorsciences.com These NHS esters react specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. avantorsciences.com

The key features of DSP-d8 that make it a valuable research tool include:

Deuterium Labeling: The eight deuterium atoms provide a distinct mass signature that allows for the easy identification of cross-linked peptides when used in combination with its light counterpart, DSP. insung.netproteochem.com This quantitative approach enables researchers to compare protein interactions under different conditions. biorxiv.org

Cleavable Spacer Arm: The spacer arm of DSP-d8 contains a disulfide bond. insung.netproteochem.com This bond can be cleaved by reducing agents, which simplifies the analysis of cross-linked peptides by separating the two linked peptide chains. nih.govproteochem.com This feature is particularly useful in complex samples.

Cell Membrane Permeability: DSP-d8 is a water-insoluble and membrane-permeable cross-linker, allowing it to be used for studying intracellular protein-protein interactions within living cells. insung.netproteochem.com

By combining these features, DSP-d8 allows for the robust and confident identification of protein-protein interactions and the study of protein conformational changes in their native cellular environment.

Chemical and Physical Properties of Dithiobissuccinimidyl Propionate-d8

PropertyValue
Chemical Formula C₁₄H₈D₈N₂O₈S₂
Molecular Weight 412.46 g/mol proteochem.com
Spacer Arm Length 12.0 Å proteochem.com
Reactivity Amine-reactive (NHS esters) proteochem.com
Cleavability Thiol-cleavable (disulfide bond) proteochem.com
Solubility Soluble in organic solvents like DMSO and DMF insung.netproteochem.com
Permeability Cell membrane permeable insung.netproteochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O8S2 B565918 DSP Crosslinker-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O8S2

Molecular Weight

412.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,2,3,3-tetradeuterio-3-[[1,1,2,2-tetradeuterio-3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2/i5D2,6D2,7D2,8D2

InChI Key

FXYPGCIGRDZWNR-YEBVBAJPSA-N

Synonyms

1,1’-[Dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis-2,5-pyrrolidinedione;  3,3’-Dithio(succinimidyl Propionate);  3,3’-Dithiobis(N-hydroxysuccinimidylpropionate);  3,3’-Dithiobis(succinimidyl Propionate);  3,3’-Dithioldipropionic Acid bis(N-hydroxysuccinimid

Origin of Product

United States

Molecular Design and Reactive Characteristics of Dithiobissuccinimidyl Propionate D8 for Research Applications

Homobifunctional Amine-Reactive Functionality

DSP-d8 is classified as a homobifunctional cross-linker, which means it possesses two identical reactive groups at either end of a spacer molecule. proteochem.comproteochem.com These reactive ends are designed to target and form covalent bonds with specific functional groups found in proteins. The spacer arm in DSP-d8 has a length of 12.0 angstroms. proteochem.comproteochem.comproteochem.cominsung.net

The reactive functionality of DSP-d8 is specifically directed towards primary amines (-NH2). avantorsciences.comcephamls.com In the context of biological macromolecules, these primary amines are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (K) residues. avantorsciences.com Because DSP-d8 lacks a charged group, it is lipophilic and membrane-permeable, making it particularly useful for cross-linking proteins within a cell's interior (intracellular) or within cellular membranes. proteochem.cominsung.netavantorsciences.comcephamls.com For applications requiring the cross-linking of proteins on the cell surface, a water-soluble, membrane-impermeable analog is typically used. proteochem.comcfplus.cz

The Role of N-Hydroxysuccinimide (NHS) Esters in Covalent Conjugation Mechanisms

The amine-reactivity of DSP-d8 is conferred by the N-hydroxysuccinimide (NHS) esters located at both ends of the molecule. proteochem.comproteochem.com NHS esters are widely used in bioconjugation chemistry for their ability to efficiently form stable covalent bonds with primary amines. avantorsciences.comnih.gov

Cleavable Disulfide Bond Architecture and its Reversibility in Proteomic Workflows

A key architectural feature of the DSP-d8 molecule is the presence of a disulfide bond (-S-S-) within its spacer arm. proteochem.comproteochem.comproteochem.cominsung.net This bond is cleavable, meaning it can be broken under specific chemical conditions. The ability to reverse the cross-linking is a significant advantage in many proteomic workflows.

The disulfide bond can be readily cleaved by the application of reducing agents, such as Dithiothreitol (DTT) or TCEP-HCl. proteochem.com This reversibility is instrumental in experimental designs that require the release of cross-linked molecules after an initial capture or analysis step. For instance, in protein interaction studies, DSP-d8 can be used to stabilize transient interactions between proteins within a cell. nih.gov After cell lysis and purification of the cross-linked complexes, the reducing agent is added to cleave the cross-linker, thereby releasing the individual protein partners for identification and further analysis, often by techniques like SDS-PAGE and mass spectrometry. nih.gov The specific fragmentation of the disulfide moiety can also be utilized in negative ion mode tandem mass spectrometry to help identify cross-linked peptides. nih.gov

Deuteration Strategy (d8) for Mass Spectrometric Differentiation

The "-d8" designation in the compound's name signifies that it is an isotopically labeled version of its lighter counterpart, Dithiobissuccinimidyl Propionate (DSP-d0). proteochem.comproteochem.com Specifically, the DSP-d8 molecule contains eight deuterium (B1214612) (²H or D) atoms in place of hydrogen atoms. proteochem.cominsung.netcellsystemsbiology.com This isotopic labeling is a deliberate design strategy for use in quantitative and structural mass spectrometry (MS). insung.netmedchemexpress.com

The incorporation of eight deuterium atoms results in a mass increase of approximately 8 Daltons compared to the non-deuterated form. proteochem.comproteochem.cominsung.net In a typical cross-linking mass spectrometry experiment, a mixture of the "heavy" (d8) and "light" (d0) versions of the cross-linker is used to treat the protein sample. proteochem.cominsung.net When the sample is analyzed by mass spectrometry, peptides that have been cross-linked will appear as characteristic doublet peaks, separated by the precise mass difference of the isotopic labels (e.g., 8 Daltons for DSP-d8/d0). insung.net This clear isotopic signature allows for the confident and unambiguous identification of cross-linked peptides within complex mass spectra, facilitating the mapping of protein-protein interactions or protein structural constraints. insung.net

Data Tables

Table 1: Properties of Dithiobissuccinimidyl Propionate-d8 (DSP-d8)

Property Value Source(s)
Molecular Weight 412.46 g/mol proteochem.comproteochem.cominsung.netclearsynth.com
Chemical Formula C₁₄H₈D₈N₂O₈S₂ clearsynth.com
Spacer Arm Length 12.0 Å proteochem.comproteochem.comproteochem.cominsung.net
CAS Number 1639836-65-9 clearsynth.cominvivochem.com
Reactive Groups N-hydroxysuccinimide (NHS) esters proteochem.comproteochem.com
Reactivity Primary amines avantorsciences.comcephamls.com

| Cleavability | Reducible disulfide bond | proteochem.comproteochem.com |

Table 2: Reactive Specificity of NHS Esters

Residue Type Reactivity Level Notes Source(s)
Lysine Primary Reacts with ε-amino group of the side chain. avantorsciences.comnih.govnomuraresearchgroup.com
N-terminus Primary Reacts with the α-amino group of the polypeptide chain. avantorsciences.comnih.gov
Serine Secondary Can react with hydroxyl group. nih.govnomuraresearchgroup.com
Threonine Secondary Can react with hydroxyl group. nih.govnomuraresearchgroup.com
Tyrosine Minor Can react with hydroxyl group. nih.govnomuraresearchgroup.com
Arginine Minor Can show some reactivity. nomuraresearchgroup.com

| Cysteine | Minor | Can show some reactivity. | nomuraresearchgroup.com |

Methodological Frameworks Employing Dithiobissuccinimidyl Propionate D8 in Mass Spectrometry Based Proteomics

Isotope-Coded Cross-linking for Quantitative and Comparative Proteomics

Isotope-coded cross-linking leverages the mass difference between heavy (DSP-d8) and light (DSP-d0) versions of the cross-linker to facilitate the identification and quantification of protein interactions. insung.net This approach provides a robust framework for both qualitative structural mapping and detailed comparative analyses of protein states.

A common strategy in cross-linking mass spectrometry (XL-MS) is to use a 1:1 molar mixture of the heavy (DSP-d8) and light (DSP-d0) reagents during the cross-linking reaction. insung.net When this mixture is applied to a protein sample, any resulting cross-linked peptide will incorporate either the d0 or the d8 version of the linker. This creates a distinct isotopic signature in the mass spectrum, where every cross-linked species appears as a pair of peaks, or a doublet, separated by 8 Daltons (or a multiple thereof, depending on the charge state of the ion). insung.netproteochem.com This unique pattern makes the cross-linked peptides stand out from the far more abundant unmodified peptides, greatly simplifying their identification in a complex mixture. insung.net

The identification of cross-linked peptides is a significant challenge in proteomics due to their low abundance and complex fragmentation patterns. nih.gov The mass shift introduced by the d0/d8 isotopic pair provides a powerful filter for identifying these species. During data analysis, software can specifically search for paired signals that exhibit the characteristic 8-Dalton mass difference. nih.gov The presence of this doublet is a strong indicator of a successful cross-linking event. Once a doublet is identified, the precursor ions can be selected for tandem mass spectrometry (MS/MS) to determine the sequences of the linked peptides and the specific amino acid residues involved in the linkage. nih.govresearchgate.net This method increases the confidence in cross-link identification and reduces the rate of false positives.

Beyond simple identification, the d0/d8 isotope-coded approach enables the relative quantification of protein interactions and conformational changes. nih.govrappsilberlab.org Two primary strategies are employed:

Structural Probing: To map the three-dimensional structure of a protein or protein complex, a 1:1 mixture of DSP-d0 and DSP-d8 is used to cross-link the sample in a single state. nih.govresearchgate.net The resulting 1:1 intensity ratio of the doublet peaks for each cross-linked peptide confirms its identity and provides distance constraints that help define the protein's architecture.

Comparative/Quantitative Analysis: To investigate changes in protein conformation or interaction dynamics, two different states of a sample are analyzed (e.g., with and without a ligand). One sample is treated with pure DSP-d0, while the other is treated with pure DSP-d8. nih.gov After the cross-linking reaction is quenched, the two samples are mixed in a 1:1 ratio, digested, and analyzed by mass spectrometry. nih.govresearchgate.net In this scenario, the intensity ratio of the light to heavy isotopic peaks for a given cross-linked peptide reveals changes between the two states. An unchanged ratio (1:1) indicates no change in that specific protein linkage, whereas a ratio deviating from 1:1 signifies a structural or interactional change, such as a protein conformational shift or an altered binding affinity. nih.gov

Table 2: Quantitative Workflows Using DSP-d0/d8

Workflow Goal Step 1: Labeling Step 2: Mixing Step 3: Analysis Interpretation
Structural Probing Cross-link a single sample with a 1:1 mixture of DSP-d0 and DSP-d8. nih.gov N/A Identify doublet peaks with a ~1:1 intensity ratio. Doublet signature confirms cross-link identity for structural mapping. nih.gov

| Comparative Analysis | Label Sample A (State 1) with DSP-d0. Label Sample B (State 2) with DSP-d8. nih.gov | Combine labeled samples in a 1:1 ratio. nih.govresearchgate.net | Measure the intensity ratio of d0/d8 peptide doublets. | Ratio reveals changes in protein conformation or interaction between states. nih.gov |

Integration with Advanced Mass Spectrometry Techniques

The utility of DSP-d8 is significantly enhanced when coupled with sophisticated mass spectrometry platforms. These technologies provide the sensitivity and resolution required to analyze the complex mixtures generated in cross-linking experiments.

The standard workflow for analyzing DSP-d8 cross-linked samples involves LC-MS/MS. youtube.commdpi.com After proteins are cross-linked and subsequently digested into smaller peptides (typically with trypsin), the resulting complex peptide mixture is separated by liquid chromatography (LC). nih.gov The LC system is coupled directly to the mass spectrometer, which acquires mass spectra of the eluting peptides (MS1 scan). The instrument then selects precursor ions of interest—such as those exhibiting the characteristic isotopic doublet—for fragmentation and subsequent analysis (MS/MS or MS2 scan). youtube.com

The fragmentation data from the MS/MS scan provides the amino acid sequence of the peptides. nih.gov For a cross-linked pair, the MS/MS spectrum is a composite of fragments from both peptides, which can be challenging to interpret. nih.gov However, the cleavable nature of the DSP linker allows for strategies where the disulfide bond is broken before or during MS/MS analysis, simplifying the spectra into more easily identifiable linear peptides. nih.gov

A novel advancement in XL-MS is the integration of online electrochemistry (EC) with the mass spectrometer. nih.govnih.gov This technique is particularly well-suited for disulfide-containing cross-linkers like DSP-d8. In an EC-XL-MS setup, the peptide mixture is passed through an electrochemical cell immediately before entering the mass spectrometer. nih.gov

By applying a specific reduction potential, the disulfide bond within the DSP cross-linker can be selectively and rapidly cleaved. nih.gov This has two major benefits:

Simplified Identification: Cross-linked peptides can be identified by comparing spectra with and without the electrochemical reduction. Species that show a pronounced decrease in intensity upon reduction are flagged as potential cross-links. nih.govnih.gov

Improved Sequencing: The electrochemical reduction converts the complex, cross-linked peptide into two linear peptides. nih.gov These linear peptides are much easier to fragment and sequence using conventional MS/MS, leading to more confident identification of the cross-linked sites. nih.govresearchgate.net

When combined with DSP-d0/d8 labeling, EC-XL-MS becomes a powerful tool for both structural analysis and probing protein conformational changes, offering a rapid and highly informative method for structural proteomics. nih.gov

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) in Cross-linking Studies

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has emerged as a powerful tool for the analysis of cross-linked proteins, offering distinct advantages in identifying cross-linked peptides. In this technique, a solvent spray is directed onto a surface, desorbing and ionizing analytes that are then analyzed by the mass spectrometer. This ambient ionization method allows for the direct analysis of samples with minimal preparation.

A novel approach combines DESI-MS with online electrochemistry to specifically identify peptides modified by disulfide-containing cross-linkers like Dithiobis(succinimidyl propionate) (DSP), the non-deuterated analog of DSP-d8. researchgate.net In this setup, the sample containing DSP-cross-linked peptides is subjected to electrolytic reduction immediately before DESI-MS analysis. The key principle is that the disulfide bond within the DSP linker is electrochemically reducible.

When the reduction potential is applied, the disulfide bond is cleaved. This cleavage results in a significant decrease in the signal intensity of the intact cross-linked peptide in the mass spectrum. researchgate.net By comparing the mass spectra with and without the applied reduction potential, researchers can rapidly identify the cross-linked species. This method provides a clear and distinguishing signature for cross-linked peptides, as non-cross-linked peptides remain unaffected by the electrochemical reduction. researchgate.net The use of DSP-d8 in such a setup would provide an additional layer of confidence, with the characteristic isotopic shift confirming the identity of the cross-linker-containing species. This combination of techniques facilitates the challenging process of identifying cross-linked products from a complex mixture of digested proteins. researchgate.netresearchgate.net

Application in Data Independent Acquisition (DIA) and Selected Reaction Monitoring (SRM) Assays

The unique properties of DSP-d8, particularly its isotopic signature when used alongside its light counterpart (DSP-d0), are highly advantageous in advanced mass spectrometry workflows like Data Independent Acquisition (DIA) and Selected Reaction Monitoring (SRM).

Data Independent Acquisition (DIA): DIA is a mass spectrometry strategy that aims to systematically fragment all precursor ions within a predefined mass-to-charge (m/z) range, creating a comprehensive fragment ion map of the entire sample. nih.gov This approach provides high reproducibility and broad protein coverage. nih.govbiorxiv.org When analyzing samples cross-linked with a 1:1 mixture of DSP-d0 and DSP-d8, cross-linked peptides appear as doublet signals in the mass spectrum, separated by 8 Daltons (the mass difference imparted by the eight deuterium (B1214612) atoms). proteochem.com This characteristic isotopic signature serves as a powerful filter during data analysis, allowing for the confident identification of cross-linked peptides from the complex fragment ion spectra generated in a DIA experiment. nih.govnih.gov This method significantly enhances the accuracy of cross-link identification compared to analyzing samples with a single, non-deuterated cross-linker. mdpi.com

Selected Reaction Monitoring (SRM): SRM is a targeted mass spectrometry technique used for the precise and sensitive quantification of specific, predefined analytes. nih.govembopress.orgcuni.cz In an SRM experiment, a specific precursor ion (a targeted cross-linked peptide) is selectively isolated, fragmented, and one or more of its specific fragment ions (transitions) are monitored. cuni.czproteomics.com.au This method offers exceptional sensitivity and a wide dynamic range, making it ideal for validating and quantifying cross-links identified in discovery-based experiments (like those using DIA). nih.govmetwarebio.com

Once a specific cross-linked peptide pair (e.g., from two interacting proteins) has been identified, an SRM assay can be developed to quantify changes in the abundance of this interaction under different biological conditions. The high specificity of SRM, achieved by monitoring unique precursor-fragment transitions, ensures reliable quantification even in highly complex biological samples. cuni.czproteomics.com.au The use of stable isotope-labeled internal standards, which can include peptides cross-linked with DSP-d8, further enhances quantitative accuracy.

Technique Application with DSP-d8 Key Advantage
DIA Identification of cross-linked peptides from complex mixtures.The d0/d8 isotopic doublet provides a clear signature for confident identification of cross-linked species in comprehensive fragment ion maps. nih.govproteochem.com
SRM Targeted quantification of specific, known cross-linked peptide pairs.High sensitivity and specificity for measuring changes in protein interaction abundance across different samples. nih.govcuni.cz

Optimized Sample Preparation and Reaction Parameters for Dithiobissuccinimidyl Propionate-d8 Cross-linking

Effective cross-linking with DSP-d8 requires careful optimization of the reaction conditions to ensure efficient and specific modification of target proteins.

Solvent Considerations and Reaction Environment Optimization

DSP-d8, like its non-deuterated counterpart DSP, is not soluble in water. avantorsciences.comcephamls.com Therefore, it must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. proteochem.comproteochem.com This stock solution is then added to the aqueous protein sample to initiate the cross-linking reaction.

The choice of reaction buffer is critical for successful cross-linking. The N-hydroxysuccinimide (NHS) esters at both ends of the DSP-d8 molecule react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. avantorsciences.com Consequently, buffers containing primary amines, like Tris or glycine (B1666218), must be avoided as they will compete with the target proteins for reaction with the cross-linker, thereby quenching the reaction. thermofisher.com

Optimal reaction buffers are non-amine-containing buffers with a pH in the range of 7 to 9. Common choices include:

Phosphate-buffered saline (PBS)

HEPES buffer

Bicarbonate/carbonate buffer

Borate buffer

The table below summarizes the key solvent and buffer considerations for DSP-d8 cross-linking.

Parameter Recommendation Rationale
Cross-linker Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)DSP-d8 is insoluble in water and requires an organic solvent for initial dissolution. avantorsciences.comproteochem.com
Reaction Buffer pH 7.0 - 9.0This pH range is optimal for the reaction between NHS esters and primary amines. thermofisher.com
Recommended Buffers Phosphate, HEPES, Bicarbonate, BorateThese buffers do not contain primary amines that would compete with the cross-linking reaction. thermofisher.com
Buffers to Avoid Tris, GlycineThese buffers contain primary amines and will quench the reaction. thermofisher.com

Effective Quenching Protocols for Cross-linking Reactions

After incubating the protein sample with DSP-d8 for the desired amount of time (typically 30 minutes to 2 hours), it is essential to stop, or quench, the reaction. thermofisher.com Quenching terminates the cross-linking process by consuming any unreacted NHS esters. This prevents further, non-specific cross-linking and modification of proteins during subsequent sample processing steps.

The most common and effective method for quenching the reaction is to add a solution containing a high concentration of primary amines. thermofisher.com This is typically achieved by adding a stock solution of Tris or glycine to the reaction mixture. A final concentration of 20-50 mM of the quenching agent is generally sufficient to rapidly inactivate all remaining cross-linker molecules. thermofisher.commpg.de The mixture is then incubated for a short period, often around 15 minutes, to ensure the quenching reaction is complete. thermofisher.com

Quenching Agent Typical Final Concentration Incubation Time
Tris buffer (e.g., Tris-HCl, pH 7.5)20 - 50 mM15 minutes
Glycine20 - 50 mM15 minutes

Enzymatic Digestion of Cross-linked Protein Complexes for Proteomic Analysis

Following the cross-linking and quenching steps, the protein complexes are typically prepared for mass spectrometry analysis through enzymatic digestion. The goal is to break down the large, cross-linked protein complexes into smaller peptides that are amenable to MS analysis. Trypsin is the most commonly used protease for this purpose, as it specifically cleaves proteins C-terminal to lysine and arginine residues, generating peptides of a suitable size for identification. deadnet.se

The general workflow for digesting cross-linked samples is as follows:

Denaturation: The cross-linked protein sample is first denatured to unfold the proteins and make the trypsin cleavage sites accessible. This is often achieved by heating the sample in the presence of a denaturant like urea (B33335) or guanidinium (B1211019) chloride.

Reduction and Alkylation (Optional but Recommended): To break any native disulfide bonds within the proteins (not the cross-linker), the sample is treated with a reducing agent such as Dithiothreitol (DTT). This is followed by alkylation with an agent like iodoacetamide (B48618) to permanently block the free sulfhydryl groups and prevent them from reforming disulfide bonds.

Digestion: The denatured, and potentially reduced and alkylated, sample is diluted to reduce the concentration of the denaturant, and trypsin is added. The digestion is typically carried out overnight at 37°C.

Cleavage of the Cross-linker: A key feature of DSP-d8 is the disulfide bond in its spacer arm, which can be cleaved by reducing agents. proteochem.comnih.gov This cleavage can be performed either before or after the enzymatic digestion. Cleaving the cross-linker simplifies the analysis by breaking the cross-linked peptides into their individual components, each carrying a part of the cross-linker. This simplifies spectral interpretation and can aid in identifying the specific residues involved in the cross-link. Reducing agents like DTT or 2-mercaptoethanol (B42355) are used for this step. nih.gov

The resulting mixture of linear and formerly cross-linked peptides is then ready for purification and analysis by LC-MS/MS.

Academic Research Applications of Dithiobissuccinimidyl Propionate D8 in Biological Systems

Elucidation of Protein Three-Dimensional Structures and Architectures

Chemical cross-linking mass spectrometry (XL-MS) using reagents like DSP-d8 provides crucial distance constraints that aid in the determination of protein three-dimensional structures. plos.org By covalently linking amino acid residues that are in close proximity, typically lysine (B10760008) residues or N-termini, DSP-d8 provides spatial information that is complementary to other structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. plos.orgnih.govnih.gov

The use of a mixture of light (d0) and heavy (d8) isotopes of DSP creates a unique isotopic signature in the mass spectrum. nih.govinsung.net Cross-linked peptides appear as characteristic doublets with a mass difference of 8 Daltons, facilitating their rapid identification among a multitude of unmodified peptides. nih.govinsung.net This isotopic labeling strategy, combined with the cleavable disulfide bond in the DSP spacer arm, simplifies the analysis of complex protein structures and assemblies. insung.netproteochem.comproteochem.com The disulfide bond can be reduced, converting cross-links into linear peptides, which allows for easier sequencing and identification of the cross-linked sites through tandem mass spectrometry (MS/MS). nih.gov

Analysis of Protein Conformational Dynamics and States

Proteins are not static entities; they exist as an ensemble of conformations that are often critical for their function. plos.org Quantitative cross-linking mass spectrometry (qXL-MS) with DSP-d0 and DSP-d8 is a powerful method for studying these dynamic conformational changes. plos.orgnih.gov In a typical experiment, a protein in two different functional states is cross-linked separately with DSP-d0 and DSP-d8. nih.gov The samples are then mixed, digested, and analyzed by mass spectrometry. The intensity ratios of the light and heavy cross-linked peptides reveal changes in protein conformation between the two states. nih.gov

This approach has been successfully applied to study the conformational alterations in calmodulin in the presence and absence of Ca2+. nih.gov By comparing the cross-linking patterns, researchers can gain insights into the structural dynamics that govern protein function, allostery, and regulation. nih.govnih.govbiorxiv.org

Characterization of Protein-Protein Interactions and Supramolecular Assemblies

Understanding how proteins interact with each other is fundamental to unraveling complex biological processes. DSP-d8 is instrumental in identifying and characterizing both stable and transient protein-protein interactions (PPIs). insung.netnih.govthermofisher.com Its membrane permeability allows for the in vivo cross-linking of intracellular proteins, capturing interactions in their native cellular context. insung.netproteochem.comproteochem.com

Mapping Inter- and Intramolecular Cross-links within Protein Complexes

The identification of both inter-peptide (between different proteins) and intra-peptide (within the same protein) cross-links provides a detailed picture of the protein's topology and its interactions with other molecules. nih.gov

Probing Transient Protein-Ligand and Protein-Protein Associations

Many crucial biological interactions are transient and have low affinity, making them difficult to study with traditional methods. nih.govthermofisher.com Chemical cross-linking with reagents like DSP can "freeze" these fleeting interactions, allowing for their capture and subsequent analysis. thermofisher.comthermofisher.com The ability to stabilize weak protein complexes through covalent linkage significantly increases the chances of their detection by methods such as co-immunoprecipitation followed by mass spectrometry. nih.gov

Investigations into Intracellular Protein Networks and Subcellular Localization

The membrane permeability of DSP-d8 makes it a valuable tool for studying protein-protein interaction networks on a proteome-wide scale within intact cells. insung.netproteochem.comproteochem.comnih.gov By applying DSP-d8 to living cells, researchers can capture a snapshot of the protein interactions occurring in different subcellular compartments. nih.govresearchgate.net Subsequent cell lysis, enrichment of cross-linked complexes, and mass spectrometric analysis can reveal the intricate web of interactions that constitute cellular pathways and functional modules. scispace.com

Furthermore, proximity labeling techniques, which are conceptually similar to cross-linking, utilize genetically targeted enzymes to label nearby proteins, providing information on the subcellular localization of proteins and their interaction partners. nih.gov

Specialized Research Inquiries

The versatility of DSP-d8 extends to more specialized research applications. For instance, it has been employed in the development of electrochemical immunosensors. In one study, a gold microelectrode array was functionalized with a self-assembled monolayer of Dithiobis(succinimidyl propionate) to create a sensitive biosensor for cortisol. nih.gov

Identification of Misfolded Protein Regions (e.g., in Superoxide Dismutase 1)

A significant application of chemical cross-linking with mass spectrometry is the identification of protein structural changes, such as those occurring in protein misfolding diseases. Mutations in the Cu,Zn-superoxide dismutase (SOD1) enzyme are linked to amyotrophic lateral sclerosis (ALS), a neurodegenerative disease characterized by protein misfolding and aggregation. nih.govmdpi.com

Researchers have used a chemical cross-linking strategy coupled with mass spectrometry to map regions of the SOD1 protein that become exposed during misfolding. nih.gov This approach helped to identify the specific epitope for the C4F6 antibody, which selectively binds to misfolded forms of SOD1 found in ALS patients and mouse models. nih.gov The study identified aspartic acid residues at positions 92 and 96 as critical components of this epitope, which is exposed in various ALS-linked SOD1 mutants. nih.gov The use of deuterated crosslinkers like DSP-d8 in such experiments is crucial for distinguishing and quantifying cross-linked peptides in mass spectrometry. proteochem.com This knowledge helps define pathogenic protein conformations and provides targets for potential therapeutic strategies aimed at stabilizing the protein or masking the exposed regions. nih.gov

Research FocusKey FindingImplication for ALS Research
Misfolded SOD1 Structure The epitope for the misfolded-SOD1-specific antibody C4F6 was identified. nih.govProvides a specific molecular target that characterizes the pathogenic, misfolded form of the SOD1 protein. nih.gov
Critical Residues Aspartic acid 92 (Asp92) and Aspartic acid 96 (Asp96) were found to be key residues for antibody binding. nih.govPinpoints specific amino acids that become exposed during misfolding, offering a target for drug development. nih.gov
Pathogenic Conformation The study supports the idea that different pathological SOD1 variants share a common misfolded conformation. nih.govSuggests that a single therapeutic approach targeting this common structure could be effective for multiple forms of SOD1-mediated ALS. nih.gov

Probing Radical and Base Dual Properties of Peptides

The unique properties of deuterated crosslinkers are also leveraged in fundamental biochemical studies. DSP-d8 has been cited as a tool in mass spectrometry research aimed at understanding the complex chemical behaviors of peptides. proteochem.com Specifically, it is used in studies probing the dual properties of peptide sulfinyl radicals, which can act as both radicals and bases. proteochem.com In these experiments, the "heavy" isotope-labeled DSP-d8 serves as a standard alongside its "light" non-deuterated counterpart, allowing for precise differentiation and analysis of reaction products via mass spectrometry. proteochem.com

Application in Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Chromatin Immunoprecipitation (ChIP) Assays

DSP is widely used to enhance immunoprecipitation-based assays by stabilizing protein-protein interactions (PPIs). proteochem.com Many PPIs are weak or transient, making them difficult to detect with standard Co-IP methods as they can be lost during cell lysis and washing steps. abcam.comnih.gov

Cross-linking enhanced Co-IP addresses this challenge by treating cells with a cell-permeable crosslinker like DSP prior to lysis. abcam.comnih.gov The reagent forms covalent bonds between the target protein and its interacting partners, effectively trapping the protein complex. abcam.comnih.gov Because DSP contains a cleavable disulfide bond, the cross-links can be reversed after the immunoprecipitation using reducing agents, allowing the interacting proteins to be separated and identified by mass spectrometry or western blotting. proteochem.comnih.gov This technique significantly improves the detection sensitivity for labile interactions. abcam.com While DSP is effective, some protocols prefer native Co-IP without crosslinking to avoid potential issues like inefficient extraction or non-specific protein trapping. nih.gov

TechniquePrincipleAdvantages
Standard Co-IP Uses an antibody to isolate a target protein ("bait") and any associated proteins ("prey") from a cell lysate. abcam.comUseful for known, stable interactions. abcam.com
Cross-linking Enhanced Co-IP Cells are treated with a reversible cross-linker like DSP before lysis to covalently stabilize protein complexes. abcam.comnih.govStabilizes weak or transient interactions that would otherwise be lost, increasing detection sensitivity. abcam.com

Utility in Electrochemical Immunosensor Development

Dithiobis(succinimidyl propionate) and its analogs are instrumental in the fabrication of electrochemical immunosensors. nih.govnih.gov These biosensors are developed for the sensitive detection of various biomarkers. nih.gov The principle involves modifying a gold electrode surface with DSP. nih.govresearchgate.net The thiol groups in the DSP molecule form a stable self-assembled monolayer (SAM) on the gold surface. nih.govnih.gov

The other end of the DSP molecule has an NHS ester, which is reactive towards primary amine groups found in proteins, such as antibodies. researchgate.netmdpi.com This allows for the covalent immobilization of specific antibodies onto the electrode surface. nih.govmdpi.com When the target antigen is present in a sample, it binds to the immobilized antibodies, causing a change in the electrochemical properties of the electrode surface. This change, often measured by techniques like electrochemical impedance spectroscopy (EIS), can be correlated to the concentration of the antigen. nih.govnih.gov This platform has been successfully used to create sensitive immunosensors for analytes like cortisol and the Alzheimer's disease biomarker, Tau protein. nih.govmdpi.com

AnalyteSensor PrincipleDetection Method
Cortisol A monoclonal antibody against cortisol is covalently immobilized on a DSP-functionalized gold microelectrode array. nih.govnih.govLabel-free electrochemical impedance spectroscopy (EIS) measures changes in impedance upon cortisol binding. nih.govnih.gov
Tau Protein Primary antibodies are immobilized on a gold electrode via a DTSSP (a water-soluble analog of DSP) self-assembled monolayer. mdpi.comA sandwich immunoassay format is used, where binding of Tau protein and a secondary antibody causes a measurable change in impedance. mdpi.com
H₂O₂ (via Peroxidase) Horseradish peroxidase (HRP) is covalently immobilized on a DTSP-modified gold surface. researchgate.netThe immobilized enzyme's activity in the presence of H₂O₂ is measured electrochemically using mediators. researchgate.net

Role in Cellular Fixation for Nucleic Acid Extraction Methodologies

The reversible cross-linking ability of DSP has been adapted for use in single-cell transcriptomics. nih.govrna-seqblog.com A major limitation in single-cell experiments is the need for fresh starting material, which can complicate sample collection and transport. nih.govscispace.com DSP is used as a fixative to stabilize cell samples, preserving them for later analysis. nih.gov

As a cell-permeable reagent, DSP cross-links free amine groups, which stabilizes cellular structures and maintains the integrity of RNA within the cell. nih.govresearchgate.net This fixation allows samples to be preserved, enabling more complex experimental designs. researchgate.net The cross-linking is reversible with the addition of a reducing agent, which is a critical step before RNA extraction and sequencing. nih.gov While this method can lead to artifacts such as a slightly lower cDNA yield and a detectable 3' bias compared to fresh cells, it does not appear to significantly reduce the complexity of the RNA profile at the gene level and may even reduce technical variability between cells. nih.gov

FeatureDescription
Principle of Fixation DSP, a reversible cross-linker, permeates the cell and covalently links free amine groups, stabilizing cellular integrity and preserving RNA. nih.govresearchgate.net
Advantage Overcomes the need for fresh cells, allowing for sample transport and flexible scheduling of experiments. nih.govrna-seqblog.com It can also reduce inter-cell technical variability. nih.gov
Reversibility The disulfide bond in DSP is cleaved by reducing agents, reversing the cross-linking to allow for subsequent RNA extraction and analysis. researchgate.netnih.gov
Noted Artifacts May result in slightly reduced cDNA yield and a detectable 3' bias in RNA-seq data compared to unfixed cells. nih.gov

Challenges and Considerations in Dithiobissuccinimidyl Propionate D8 Based Cross Linking Research

Optimization of Cross-linking Efficiency and Specificity

Achieving optimal cross-linking is a balancing act between maximizing the formation of desired cross-links and minimizing non-specific reactions that can complicate data interpretation. The efficiency and specificity of the reaction are influenced by several factors.

Concentration of the Cross-linker: The concentration of DSP-d8 is a critical parameter that requires careful optimization for each biological system under investigation. nih.gov Higher concentrations can increase the yield of cross-linked products, but they also elevate the risk of forming large, insoluble protein complexes that are difficult to analyze. nih.gov Conversely, if the concentration is too low, the yield of cross-links may be insufficient for detection by mass spectrometry. For instance, studies with the non-deuterated analogue DSP have shown that a concentration of 0.1 mM was effective for cross-linking specific protein complexes in HeLa cells, whereas a 1 mM concentration resulted in massive complexes that could not be resolved by gel electrophoresis. nih.gov

Reaction Conditions: The specificity of the N-hydroxysuccinimide (NHS) esters in DSP-d8 is directed towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. However, side reactions can occur with other nucleophilic residues like serine, tyrosine, and threonine, particularly under certain pH conditions. researchgate.net This can lead to the formation of unexpected cross-linked products, complicating the analysis. The accessibility of target residues also plays a significant role; some lysine residues may be buried within the protein structure or at the interface between protein subunits, making them unavailable for reaction with the cross-linker. nih.gov

Table 1: Factors Affecting DSP-d8 Cross-linking Efficiency and Specificity

FactorEffect on EfficiencyEffect on SpecificityConsiderations
Concentration Higher concentration generally increases yield.High concentrations can lead to non-specific cross-linking and large aggregates. nih.govMust be empirically optimized for the specific protein or complex. nih.gov
pH Higher pH can increase the rate of reaction with amines but also increases hydrolysis.Can influence side reactions with other nucleophilic residues like tyrosine. researchgate.netA balance must be struck to favor amine reactivity while minimizing hydrolysis and side reactions.
Reaction Time Longer times can increase the yield of cross-links.Increased risk of sample degradation and accumulation of non-specific products.Should be minimized to what is necessary for sufficient cross-linking.
Residue Accessibility Inaccessible lysine residues will not react, lowering efficiency. nih.govN/AProtein conformation dictates which potential sites are available for cross-linking.

Strategies for Overcoming Complexity in Cross-linked Peptide Identification

A major bottleneck in XL-MS is the identification of the cross-linked peptides from the complex spectra generated by the mass spectrometer. Cross-linked peptides are often of low abundance, and their fragmentation (MS/MS) spectra are inherently complex because they contain fragment ions from two different peptide chains. researchgate.netnih.gov

To address this, a variety of computational tools and search strategies have been developed. nih.gov The disulfide bond in the DSP-d8 spacer arm is cleavable, which can be exploited to simplify analysis. Under certain fragmentation methods, the cross-link can be broken, allowing the two constituent peptides to be analyzed individually in subsequent fragmentation scans (MS3). semanticscholar.org

Specialized software algorithms are essential for interpreting the complex data. These programs are designed to handle the unique challenge of matching a single spectrum to a pair of peptides. Recent advancements include:

Decision Tree Searching Strategy (DTSS): This approach boosts the identification of cross-linked peptides by using a decision tree to efficiently filter and analyze potential matches, thereby increasing the amount of information that can be extracted from a dataset. nih.gov

Exhaustive Search Methods: For cleavable cross-linkers, methods like the Exhaustive Cross-linking Search with Protein Feedback (ECL-PF) have been shown to significantly increase sensitivity, identifying substantially more cross-link spectrum matches and unique cross-links compared to standard techniques. biorxiv.org

Target-Decoy Strategies: To ensure the statistical validity of identifications, target-decoy database searches are crucial. Advanced approaches, such as using fused target-decoy databases, have been developed to provide more robust error control, which is critical for minimizing false positives without sacrificing sensitivity, especially for inter-protein links. embopress.org

Enrichment strategies are also employed to increase the relative abundance of cross-linked peptides prior to MS analysis, which can significantly improve the chances of their identification. nih.govsemanticscholar.org

Reproducibility and Variability in Cross-linking Mass Spectrometry Data

Reproducibility is a key consideration for any analytical method, and XL-MS is no exception. Variability can be introduced at multiple stages, including the cross-linking reaction itself and the subsequent liquid chromatography-mass spectrometry (LC-MS) analysis.

Studies designed to assess the reproducibility of quantitative XL-MS have shown that the cross-linking reaction is a significant source of variation. In one study using the cross-linker bis[sulfosuccinimidyl] suberate (B1241622) (BS3), the coefficient of variation (CV) for quantified cross-linked peptides across reaction replicas was 32%, whereas the CV for injection replicas (analyzing the same sample multiple times) was much lower at 14%. nih.gov This highlights the inherent variability of the chemical cross-linking process.

To improve reproducibility and enable reliable quantitative comparisons between different states of a protein or complex, robust and standardized workflows are necessary. nih.gov This involves:

Strict control over all reaction parameters, including concentration, temperature, and time.

The use of established software pipelines that integrate different tools for various stages of the analysis, such as MaxQuant for initial spectra processing, dedicated search engines like Xi for cross-link identification, and tools like Skyline for accurate quantification. nih.gov

Rigorous statistical analysis and error control to ensure that the identified cross-links are reliable. embopress.org

By carefully controlling the experimental and analytical parameters, the reproducibility of XL-MS data can be brought in line with that of general quantitative proteomics, making it a more robust tool for studying protein conformations and interactions. nih.gov

Table 2: Sources of Variability in XL-MS and Mitigation Strategies

Source of VariabilityDescriptionMitigation Strategy
Cross-linking Reaction Inherent stochasticity of the chemical reaction, minor fluctuations in conditions.Strict control of reaction parameters (concentration, time, temperature). Perform multiple reaction replicas. nih.gov
Sample Preparation Incomplete digestion, sample loss during cleanup.Standardized protocols for protein digestion and peptide purification.
LC-MS Analysis Variations in chromatographic retention time and instrument performance.Regular instrument calibration and quality control. Use of injection replicas to assess analytical variability. nih.gov
Data Analysis Differences in search parameters, scoring, and statistical validation.Use of standardized, robust software workflows and consistent false discovery rate control. embopress.orgnih.gov

Future Directions and Emerging Research Avenues for Dithiobissuccinimidyl Propionate D8 Analogues

The Dawn of a New Era: Next-Generation Isotopic Cross-linking Reagents

The success of DSP-d8 has paved the way for the rational design of a new generation of isotopic cross-linking reagents with enhanced functionalities. acs.orgnih.gov The primary goals of this development are to improve the efficiency of cross-link identification, facilitate quantitative analysis, and expand the repertoire of reactive groups to target a wider range of amino acid residues.

One significant advancement is the development of isotope-coded, mass spectrometry-cleavable (MS-cleavable) cross-linkers. acs.orgnih.gov For instance, the d0- and d10-labeled dimethyl disuccinimidyl sulfoxide (B87167) (DMDSSO) reagents offer robust and predictable fragmentation patterns in tandem mass spectrometry (MS/MS), simplifying the unambiguous identification of cross-linked peptides. acs.orgnih.gov The concurrent use of these light and heavy isotopic forms generates a characteristic doublet in the mass spectrum, boosting confidence in cross-link identification. acs.orgnih.gov

Another innovative approach is the creation of trifunctional cross-linkers, such as Leiker, which incorporates a reporter ion for easier identification of cross-linked peptides in complex mixtures. elifesciences.org The synthesis of a deuterium-labeled version of Leiker further enhances its utility in quantitative cross-linking studies, allowing for the comparison of different conformational states of a protein. elifesciences.org These next-generation reagents are not merely incremental improvements; they represent a paradigm shift, enabling more sophisticated experimental designs and deeper insights into the dynamics of macromolecular assemblies.

Reagent NameIsotopic LabelCleavabilityKey Features
Dithiobissuccinimidyl Propionate-d8 (DSP-d8) Deuterium (B1214612) (d8)Thiol-cleavable (disulfide bond)Amine-reactive, membrane-permeable, provides an 8-Dalton mass shift. proteochem.com
Dimethyl disuccinimidyl sulfoxide (DMDSSO) Deuterium (d0/d10)MS-cleavable (sulfoxide)Amine-reactive, provides characteristic fragmentation patterns for easier identification. acs.orgnih.gov
Leiker Deuterium (d0/d6)MS-cleavableTrifunctional with a reporter ion for enhanced detection, amine-reactive. elifesciences.org
Bis[sulfosuccinimidyl] suberate (B1241622) (BS3) Deuterium (d0/d4/d8)Non-cleavableAmine-reactive, available in different deuterated forms for multiplexing. nih.gov

Decoding the Data: Advancements in Computational Tools for Cross-link Analysis

The increasing complexity of XL-MS experiments, especially those employing isotopic labels and targeting entire proteomes, necessitates the development of sophisticated computational tools for data interpretation and modeling. acs.orgresearchgate.net These tools are crucial for the accurate identification of cross-linked peptides, the statistical validation of results, and the translation of distance restraints into meaningful three-dimensional structural models. ed.ac.uk

Software platforms like Xlink-Identifier , pLink , and MaxLynx have been developed to automate the analysis of XL-MS data, accommodating various types of cross-linkers and fragmentation methods. researchgate.netresearchgate.net These programs streamline the process of identifying inter-peptide, intra-peptide, and dead-end cross-links from large datasets. researchgate.net

A particularly exciting frontier is the development of software capable of identifying post-translational modifications (PTMs) within cross-linked peptides. SeaPIC is a pioneering tool in this area, enabling researchers to investigate the interplay between PTMs and protein interactions or conformational changes. biorxiv.org The ability to map PTMs onto the three-dimensional structure of a protein complex provides invaluable insights into regulatory mechanisms. biorxiv.org Furthermore, tools like XiQ have been specifically designed for the analysis of data from isotope-coded cross-linking experiments, facilitating the quantification of changes in protein conformation and interaction. nih.gov

Software ToolKey FunctionalitySupported Cross-linkers
Xlink-Identifier Automated identification of inter-, intra-, and dead-end cross-links. researchgate.netVarious, including non-cleavable and cleavable.
pLink Reliable estimation of false discovery rates in cross-link identification. researchgate.netHomobifunctional and heterobifunctional.
MaxLynx Improved 3D peak detection for accurate monoisotopic peak determination. researchgate.netNon-cleavable and MS-cleavable.
SeaPIC Identification of post-translational modifications within cross-linked peptides. biorxiv.orgNon-cleavable and cleavable.
XiQ Automated quantification of isotope-labeled cross-linked peptides. nih.govIsotope-coded cross-linkers (e.g., BS3-d0/d4).

A Hybrid Approach: Synergistic Integration of XL-MS with Complementary Structural Biology Techniques

While XL-MS provides valuable low-resolution distance restraints, its true power is often realized when integrated with high-resolution structural biology techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This hybrid approach allows for a more comprehensive and accurate determination of the structures of large and dynamic macromolecular complexes that are often intractable by any single method. ed.ac.ukcreative-biostructure.com

Cryo-EM can generate detailed density maps of large assemblies, but flexible or dynamic regions may be poorly resolved. creative-biostructure.com XL-MS data, including that obtained with DSP-d8, can provide crucial distance constraints to accurately place and orient subunits or domains within the cryo-EM map. creative-biostructure.com This integration is particularly powerful for modeling regions that are not well-defined in the electron density. creative-biostructure.com

Expanding the Frontiers: Applying Dithiobissuccinimidyl Propionate-d8 to Diverse Biological Systems

The versatility of DSP-d8 and its analogs is driving their application to an ever-expanding range of macromolecular systems and biological questions. Initially used primarily for purified protein complexes, these reagents are now being employed to study protein-protein interactions within the complex environment of the cell.

The membrane-permeable nature of DSP-d8 makes it particularly well-suited for in vivo cross-linking studies, allowing for the capture of transient or weak interactions within their native cellular context. proteochem.comnih.gov This has been instrumental in characterizing the interactomes of specific proteins and in understanding how these interactions change in response to cellular signals or disease states. For example, DSP has been used to stabilize and isolate weak protein complexes for subsequent analysis by mass spectrometry. nih.gov

Furthermore, the use of DSP-d8 in comparative cross-linking experiments, where different cellular states are labeled with the deuterated and non-deuterated forms of the cross-linker, allows for the quantitative analysis of changes in protein conformation and protein-protein interactions. nih.gov This approach has been used to study the conformational changes in calmodulin induced by calcium binding. nih.gov The application of these techniques to investigate the molecular basis of infectious diseases, for instance, by mapping the interactions between pathogen and host proteins, represents a promising new frontier. anr.fr

Q & A

Q. How is DSP-d8 synthesized and characterized for use in crosslinking experiments?

DSP-d8 is synthesized by deuterating the propionate backbone of dithiobissuccinimidyl propionate (DSP), enhancing its utility in mass spectrometry (MS)-based proteomics. Characterization involves nuclear magnetic resonance (NMR) for isotopic purity validation and Fourier-transform infrared spectroscopy (FTIR) to confirm the integrity of the succinimidyl ester groups. Researchers must verify deuteration efficiency (>98%) to avoid isotopic interference in MS analysis .

Q. What experimental parameters optimize DSP-d8-mediated protein crosslinking in cellular studies?

Key parameters include:

  • pH : Use borate buffer (pH 8.5) to stabilize succinimidyl ester reactivity .
  • Concentration : 10–20 mM DSP-d8 ensures efficient crosslinking without excessive non-specific binding .
  • Incubation time : 30 minutes at room temperature balances reaction completion and minimal protein degradation . Post-reaction, quench with Tris-HCl (pH 7.4) to terminate residual crosslinker activity .

Q. How does DSP-d8 improve reproducibility in protein interaction studies compared to non-deuterated DSP?

The deuterated form reduces background noise in MS by distinguishing crosslinked peptides from endogenous fragments via isotopic labeling. This enables precise identification of low-abundance protein complexes, particularly in dynamic systems like neuronal synapses or membrane protein networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crosslinking efficiency when using DSP-d8 across different cell types?

Discrepancies often arise from variability in membrane permeability or intracellular thiol concentrations. Mitigation strategies include:

  • Pre-treating cells with permeability enhancers (e.g., digitonin).
  • Validating crosslinking efficiency via Western blotting for known interacting partners .
  • Using orthogonal techniques (e.g., co-immunoprecipitation) to confirm interactions .

Q. What methodological considerations are critical for integrating DSP-d8 with spatial omics or single-cell sequencing?

  • Sample fixation : Combine DSP-d8 with formaldehyde to preserve spatial protein interactions while maintaining RNA integrity for sequencing .
  • Data integration : Use computational tools (e.g., CrosslinkX) to map crosslinked peptides onto spatial transcriptomic datasets, enabling multi-omic analysis of protein complexes in tissues .

Q. How can DSP-d8 be applied to study transient protein interactions in neurodegenerative disease models?

DSP-d8’s short spacer arm (12 Å) captures fleeting interactions, such as amyloid-β oligomerization in Alzheimer’s models. Combine with time-resolved crosslinking and cryo-EM to visualize interaction kinetics and structural intermediates .

Data Analysis and Validation

Q. What statistical approaches address false positives in DSP-d8-based interactome datasets?

  • Apply permutation-based false discovery rate (FDR) correction (e.g., SAINT-MS) to filter non-specific interactions .
  • Use negative controls (e.g., crosslinker-free samples) to establish baseline noise thresholds .

Q. How do researchers validate crosslinking sites identified via DSP-d8 and MS?

  • Perform mutagenesis of lysine residues at crosslinking sites to disrupt interactions.
  • Compare with cryo-EM or X-ray crystallography structures to confirm proximity (<12 Å) .

Comparative and Integrative Studies

Q. What are the limitations of DSP-d8 in studying protein complexes with low lysine density?

DSP-d8 targets primary amines (lysines), making it ineffective for complexes reliant on cysteine or carboxyl-group interactions. In such cases, supplement with heterobifunctional crosslinkers (e.g., SMCC) .

Q. How does DSP-d8 compare to newer crosslinkers like DSG or DSS in live-cell imaging studies?

  • DSP-d8 : Superior for MS compatibility but requires cell permeabilization.
  • DSS/DSG : Cell-membrane-permeable but lacks deuterated analogs, complicating MS analysis.
    Hybrid workflows (e.g., DSP-d8 for MS + DSS for fluorescence imaging) are recommended for multi-modal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.